4-Chloro-6-methyl-2-phenylquinazoline
Overview
Description
4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-phenylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, ruthenium, and copper are used to facilitate the cyclization and functionalization of the quinazoline core. These methods are scalable and provide high yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
4-Chloro-6-methyl-2-phenylquinazoline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Quinazoline derivatives are explored for their anti-inflammatory, antibacterial, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and functional organic materials
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-phenylquinazoline involves its interaction with specific molecular targets. In cancer research, it acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylquinazoline
- 6-Methyl-2-phenylquinazoline
- 4-Methyl-2-phenylquinazoline
Uniqueness
4-Chloro-6-methyl-2-phenylquinazoline is unique due to the presence of both chloro and methyl groups on the quinazoline ring. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-chloro-6-methyl-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIADQFYSVVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614772 | |
Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29083-98-5 | |
Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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